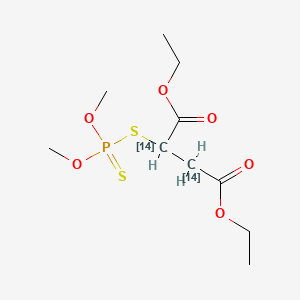
Carbofos-2,3-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbofos-2,3-14C: is a radiolabeled compound with the molecular formula C10H19O6PS2 and a molecular weight of 334.39 g/mol . It is a derivative of malathion, an organophosphate insecticide, and is used primarily in scientific research to study the behavior and fate of malathion in various environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carbofos-2,3-14C involves the incorporation of carbon-14 isotopes into the malathion molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the carbon-14 isotope .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities are equipped with specialized equipment to handle radioactive materials safely .
化学反応の分析
Types of Reactions: Carbofos-2,3-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
科学的研究の応用
Carbofos-2,3-14C is widely used in scientific research, including:
Chemistry: To study the degradation pathways and environmental fate of malathion.
Biology: To investigate the metabolism and bioaccumulation of malathion in living organisms.
Medicine: To explore the pharmacokinetics and toxicology of malathion.
Industry: To develop and optimize formulations of malathion for agricultural and pest control applications.
作用機序
The mechanism of action of Carbofos-2,3-14C is similar to that of malathion. It inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death in insects. The radiolabeled carbon-14 allows researchers to trace the compound’s distribution and metabolism in various systems .
類似化合物との比較
Malathion: The parent compound of Carbofos-2,3-14C, used as an insecticide.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes.
Uniqueness: this compound is unique due to its radiolabeled carbon-14, which allows for detailed tracing and analysis in scientific studies. This feature makes it particularly valuable for research applications where understanding the behavior and fate of malathion is crucial .
特性
分子式 |
C10H19O6PS2 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
diethyl 2-dimethoxyphosphinothioylsulfanyl(2,3-14C2)butanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2 |
InChIキー |
JXSJBGJIGXNWCI-SHGRYJKJSA-N |
異性体SMILES |
CCOC(=O)[14CH2][14CH](C(=O)OCC)SP(=S)(OC)OC |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



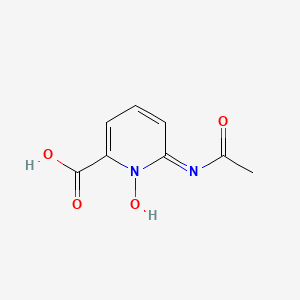
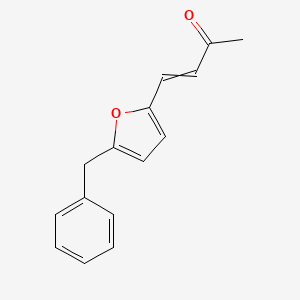

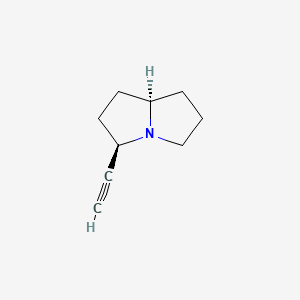
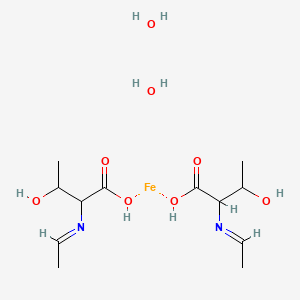
![2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![1-(3-Chlorophenyl)-2-[2-(dimethylamino)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13813164.png)
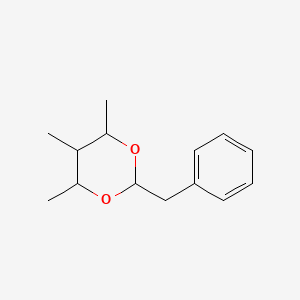
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
